Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula . It is categorized as a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a modulator of biological activity related to chemokine receptors and other therapeutic targets.
The compound is classified under various chemical databases, including PubChem and Sigma-Aldrich, where it is listed with identifiers such as the CAS number 145602-88-6. It is recognized as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals due to its potential health risks, including skin irritation and respiratory issues upon exposure .
The synthesis of methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride typically involves several key steps:
This method reflects both laboratory-scale synthesis and industrial production techniques, focusing on optimizing yields and maintaining product integrity.
The molecular structure of methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride can be represented using various structural formulas:
InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
This data illustrates the compound's complex structure, featuring a pyrrolidine ring connected to a benzyl group and a carboxylate moiety .
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride can participate in various chemical reactions typical of amines and carboxylic acids:
These reactions are essential for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride primarily involves its interaction with specific receptors in biological systems. As a modulator of chemokine receptors, it may influence:
This mechanism underscores its potential therapeutic applications in treating inflammatory diseases or other conditions linked to immune system dysregulation .
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in various environments, impacting its application in scientific research .
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride has several significant applications in scientific research:
These applications highlight its relevance in both medicinal chemistry and broader biological research contexts .
The compound is systematically named as methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride, reflecting its core pyrrolidine structure with specific substituents. The molecular formula is C₁₃H₂₀Cl₂N₂O₂ for the dihydrochloride salt form, corresponding to a molecular weight of 307.22 g/mol [2]. This contrasts with the free base form (C₁₃H₁₈N₂O₂; MW 234.30 g/mol) and the monohydrochloride salt (C₁₃H₁₉ClN₂O₂; MW 270.76 g/mol), which exhibits a distinct CAS number (2006278-21-1) and molecular weight [5] [6].
The structural framework consists of a pyrrolidine ring (five-membered nitrogen heterocycle) substituted at the N1-position by a benzyl group, and at the C3-position by both an amino group (-NH₂) and a methyl ester (-COOCH₃). The dihydrochloride salt formation protonates the aliphatic amine and the pyrrolidine nitrogen, enhancing water solubility and crystallinity. Canonical SMILES representations clarify connectivity:
Cl.Cl.COC(=O)C1(N)CN(CC2C=CC=CC=2)CC1
[2] Cl.COC(=O)C1(N)CN(CC2C=CC=CC=2)CC1
[6] Table 1: Molecular Specifications of Salt Forms
Property | Dihydrochloride | Monohydrochloride |
---|---|---|
CAS Registry Number | 168210-69-3 | 2006278-21-1 |
Molecular Formula | C₁₃H₂₀Cl₂N₂O₂ | C₁₃H₁₉ClN₂O₂ |
Molecular Weight (g/mol) | 307.22 | 270.76 |
SMILES | [Cl-].[Cl-].COC(=O)C1(N)CN(CC2=CC=CC=C2)CC1 | [Cl-].COC(=O)C1(N)CN(CC2=CC=CC=C2)CC1 |
The C3 carbon atom bearing the amino and ester substituents is a chiral center, potentially generating two enantiomers [(R) and (S) configurations]. No experimental data specifying the absolute configuration of commercially available samples exists in the retrieved sources, though synthetic routes likely produce racemic mixtures unless chiral induction or resolution techniques are employed. The presence of chiral centers in pyrrolidine derivatives significantly influences biological activity due to enantioselective protein binding, as observed in GABA transporter inhibitors where stereochemistry dictates potency and selectivity .
Conformational flexibility of the pyrrolidine ring ("pseudorotation") permits multiple low-energy states. The 3-aminocarboxylate substitution pattern imposes steric constraints that may favor specific ring puckering modes (e.g., envelope or twisted conformations), impacting molecular interactions with biological targets. For instance, in conformationally constrained GAT3 inhibitors, minor stereochemical variations abrogate activity entirely .
Table 2: Potential Stereoisomers and Their Significance
Stereoisomer | Structural Feature | Potential Biological Impact |
---|---|---|
(3R)-isomer | Dextrorotatory configuration | Differential binding to enantioselective proteins (e.g., transporters) |
(3S)-isomer | Levorotatory configuration | May exhibit enhanced/reduced affinity at biological targets |
Racemate | 1:1 mixture of (R) and (S) | Standard form unless resolved; pharmacologic effects represent composite activity |
No X-ray crystal structure of this specific compound is reported in the available literature or crystallographic databases (e.g., Cambridge Structural Database) [7]. Crystalline forms of related pyrrolidine dihydrochloride salts (e.g., proline derivatives) commonly exhibit extended hydrogen-bonding networks between the ammonium groups (NH₂⁺, N⁺H) and chloride anions. These typically form ionic lattices stabilized by N–H···Cl and O–H···Cl interactions.
Computational models predict key solid-state parameters:
The absence of experimental crystallographic data presents an opportunity for future structural studies to elucidate precise bond lengths, angles, and supramolecular packing.
The core pyrrolidine scaffold distinguishes this compound from larger heterocycles (e.g., piperidine) and unsaturated analogs (e.g., pyrrole). Key physicochemical differences include:
Structurally analogous bioactive pyrrolidines highlight the significance of C3 substitution:
Table 3: Physicochemical Comparison of Saturated Nitrogen Heterocycles
Parameter | Cyclopentane | Pyrrolidine | Pyrrole | Piperidine |
---|---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 | 1.85* |
LogP | 3.000 | 0.459 | 0.750 | 0.84* |
PSA (Ų) | 0 | 16.46 | 13.96 | 12.03* |
H-Bond Donors | 0 | 1 | 1 | 1 |
Ring Strain | Low | Moderate | None (aromatic) | Low |
*Piperidine data estimated from standard references; others from [4].
The benzyl substituent at N1 enhances lipophilicity and provides a pharmacophore for π-stacking interactions with aromatic residues in biological targets, analogous to N-benzyl groups in CNS-active compounds. This contrasts with smaller alkyl chains (e.g., methyl), which reduce steric bulk but diminish hydrophobic binding contributions.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2